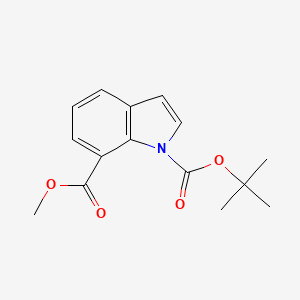

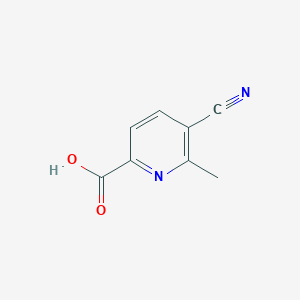

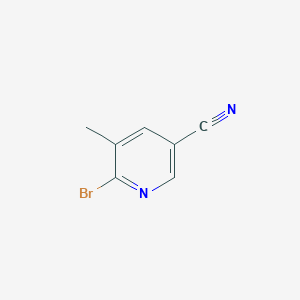

![molecular formula C9H6F3N3O B1294126 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 949321-50-0](/img/structure/B1294126.png)

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde" is a trifluoromethylated pyrazolopyrimidine derivative. This class of compounds is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group can significantly influence the electronic properties and stability of the molecule, making it an interesting subject for research .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of various precursors. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidines has been achieved through the reaction of amino-substituted pyrimidine carbaldehydes with hydrazine under microwave-assisted, solvent-free conditions . Another approach includes the condensation of ethyl cyanoacetate with trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine to produce trifluoromethylated pyrazolo[1,5-a]pyrimidines . These methods highlight the versatility and reactivity of pyrazolopyrimidine precursors in the presence of various reagents and catalysts.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by a fused pyrazole and pyrimidine ring system. The presence of substituents such as the trifluoromethyl group can affect the electronic structure and hydrogen bonding capabilities of the molecule. For example, related compounds exhibit polarized electronic structures and can form hydrogen-bonded frameworks or sheets depending on the nature of the substituents and the overall molecular geometry .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic condensation, hydroamination, and aminooxygenation. These reactions can lead to the formation of a wide array of products, such as enaminones, Schiff's bases, and hydrazinomethylenediketones . The reactivity of these compounds can be further exploited to synthesize novel fluorescent molecules or potential inhibitors for specific plant species .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. The optical absorption and emission properties of these compounds have been studied in both solution and solid states, revealing interesting photophysical behaviors. They generally absorb in the ultraviolet region and exhibit fluorescence with varying quantum yields depending on the solvent and state. The thermal stability of these compounds has also been assessed, showing low thermal stability with decomposition occurring in a single step .

将来の方向性

特性

IUPAC Name |

2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c1-5-6(4-16)8-13-3-2-7(9(10,11)12)15(8)14-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBYHCUUUQINQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

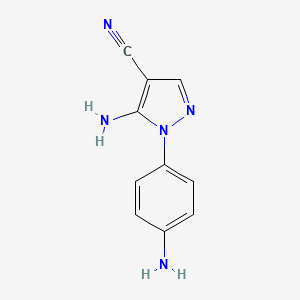

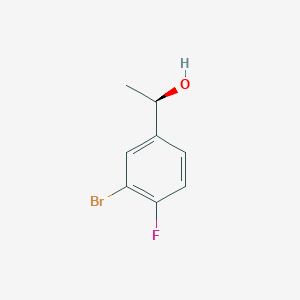

![5-Acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294058.png)

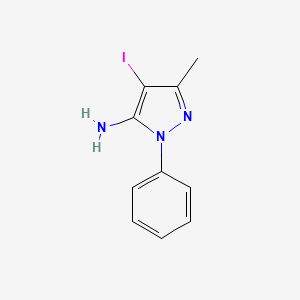

![N-{4-[(cyclopropylcarbonyl)amino]benzyl}-1H-imidazole-1-carboxamide](/img/structure/B1294062.png)

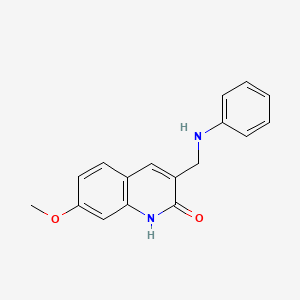

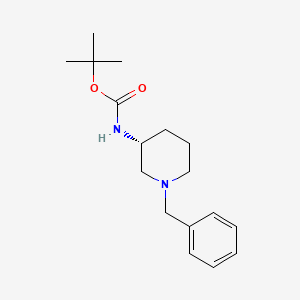

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)